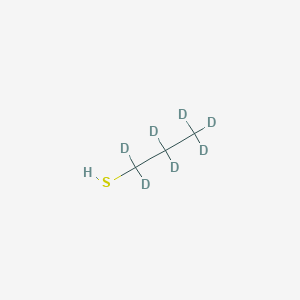

1-Propane-d7-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Propane-d7-thiol can be synthesized through the reaction of deuterated propyl halides with thiourea, followed by hydrolysis. The general reaction conditions involve:

Reactants: Deuterated propyl halides (e.g., 1-bromopropane-d7) and thiourea.

Conditions: The reaction is typically carried out in an alcoholic solvent under reflux conditions.

Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of deuterated starting materials and standard thiol synthesis techniques. The process may include:

Deuterium Exchange: Utilizing deuterated reagents to ensure the incorporation of deuterium atoms.

Purification: Techniques such as distillation or chromatography to obtain high-purity this compound.

Análisis De Reacciones Químicas

1-Propane-d7-thiol undergoes various chemical reactions, including:

Oxidation:

Reagents: Common oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).

Conditions: Typically carried out under mild conditions to avoid over-oxidation.

Products: Oxidation of this compound yields disulfides or sulfonic acids.

Reduction:

Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Conducted under anhydrous conditions to prevent side reactions.

Products: Reduction can lead to the formation of propane-d7.

Substitution:

Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Conditions: Typically performed under reflux conditions.

Products: Substitution reactions can yield deuterated alkyl halides.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

1-Propane-d7-thiol is primarily utilized in synthetic organic chemistry as a reagent for the introduction of thiol groups into organic molecules. Its unique isotopic labeling allows researchers to trace reactions and study mechanisms in depth.

Key Reactions:

- Nucleophilic Substitution: The thiol group can act as a nucleophile, facilitating the synthesis of thioethers and other sulfur-containing compounds.

- Michael Addition: The compound can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, providing insights into reaction kinetics and mechanisms due to its isotopic labeling .

Biological Applications

In biochemistry, this compound serves as a valuable tool for studying protein interactions and enzyme mechanisms. Its incorporation into biological systems can help elucidate the role of thiols in redox reactions and signal transduction pathways.

Case Study:

- A study demonstrated that the incorporation of deuterated thiols into proteins allowed for the observation of kinetic isotope effects in enzymatic reactions, revealing important information about the transition states involved .

Environmental Monitoring

The compound's strong odor makes it useful in environmental studies, particularly in detecting gas leaks or monitoring sulfur emissions. Its isotopic form can be employed in tracing studies to understand the fate of sulfur compounds in various ecosystems.

Application Examples:

- Gas Leak Detection: The distinct smell of this compound can be used as an olfactory marker for detecting leaks in natural gas pipelines.

- Sulfur Cycling Studies: By using deuterated thiols, researchers can track sulfur cycling in soil and aquatic systems, providing insights into microbial processes and nutrient dynamics .

Analytical Chemistry

This compound is utilized in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for quantifying sulfur compounds in complex mixtures. Its isotopic labeling enhances sensitivity and specificity in analytical assays.

| Technique | Application | Outcome |

|---|---|---|

| GC-MS | Quantification of sulfur compounds | Improved detection limits due to isotopic labeling |

| NMR Spectroscopy | Structural elucidation | Enhanced resolution and identification of molecular structures |

Industrial Applications

In industry, this compound is used as an odorant for natural gas to ensure safety by providing an easily detectable scent. Additionally, it finds applications in the synthesis of various chemical intermediates.

Mecanismo De Acción

The mechanism of action of 1-Propane-d7-thiol involves its thiol group (-SH), which is highly reactive and can participate in various biochemical and chemical processes:

Molecular Targets and Pathways:

Nucleophilic Reactions: The thiol group acts as a nucleophile, attacking electrophilic centers in molecules.

Redox Reactions: The thiol group can undergo oxidation and reduction, playing a role in redox signaling and regulation.

Protein Interactions: Thiol groups can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function.

Comparación Con Compuestos Similares

1-Propanethiol: The non-deuterated version of 1-Propane-d7-thiol, with similar chemical properties but different isotopic composition.

2-Propanethiol (Isopropyl mercaptan): A structural isomer with the thiol group attached to the second carbon atom.

Ethanethiol: A shorter-chain thiol with similar reactivity but different physical properties.

Uniqueness:

Isotopic Labeling: The presence of deuterium atoms in this compound makes it unique for isotopic labeling studies, providing insights into reaction mechanisms and metabolic pathways.

Spectroscopic Properties: The deuterium atoms alter the spectroscopic properties, making it useful in NMR and MS analysis.

Actividad Biológica

1-Propane-d7-thiol, also known as propane-1,1,1,2,2,3,3-D7-thiol, is a deuterated isotopic variant of propane where seven hydrogen atoms are replaced with deuterium. This modification allows for unique applications in biological and chemical research, particularly in metabolic studies and drug development. The following sections detail its biological activity, synthesis methods, and relevant case studies.

The chemical formula of this compound is C3H8D7S. Its synthesis can involve various methods such as:

- Deuteration of Propanethiol : Utilizing deuterated reagents to replace hydrogen atoms with deuterium.

- Reduction Reactions : Applying reduction techniques on suitable precursors to yield the thiol compound.

These methods enable researchers to produce this compound with high isotopic purity, facilitating its use in biological experiments.

Biological Activity

This compound exhibits significant biological activity primarily due to its thiol group, which is known for its reactivity in biological systems. The following points summarize its key activities:

Metabolic Studies

One notable study involved the use of this compound in metabolic tracing experiments. Researchers utilized this compound to investigate how sulfur-containing metabolites are processed in mammalian systems. The isotopic labeling provided insights into the kinetics of sulfur metabolism and its implications for drug design.

Toxicological Assessment

A comprehensive toxicological assessment was conducted on related compounds such as propyl-propane thiosulfonate (PTSO), which shares structural similarities with this compound. In a two-generation reproductive toxicity study on mice, PTSO displayed no significant adverse effects on reproductive performance or offspring health at various dose levels . These findings suggest a favorable safety profile for related organosulfur compounds.

Data Summary

The following table summarizes key findings related to the biological activity and safety assessments of this compound and its analogs:

Propiedades

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropane-1-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVIGLJNEAMWEG-NCKGIQLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.